molecular formula C20H23NO B2808668 (Z)-3-(tert-butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one CAS No. 328011-94-5

(Z)-3-(tert-butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

Cat. No. B2808668
CAS RN: 328011-94-5
M. Wt: 293.41
InChI Key: CVSVDPMKOOMXSZ-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(tert-butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, making it a potential candidate for further development.

Scientific Research Applications

Photocatalytic Degradation Studies

(Z)-3-(tert-butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one has been studied in the context of photocatalytic degradation. Sakkas et al. (2007) investigated the photocatalytic transformation of a related compound, salbutamol, using titanium dioxide under simulated solar irradiation. This research involved studying drug decomposition, identifying intermediate compounds, assessing mineralization, and evaluating toxicity. It highlights the compound's role in environmental photocatalysis and pollution control (Sakkas et al., 2007).

Synthesis of Enantiomerically Pure Compounds

The compound has also been relevant in the synthesis of enantiomerically pure compounds. Masquelin et al. (1994) studied the homogeneous asymmetric hydrogenation of similar tert-butyl compounds, demonstrating its potential in producing enantiomerically pure pharmaceutical agents (Masquelin et al., 1994).

Antitumor Evaluation

In cancer research, da Silva et al. (2020) reported a methodology for synthesizing novel pyrazole derivatives containing the tert-butylamino group. These compounds showed significant antiproliferative activity against ovarian cancer cells, suggesting a potential application in cancer therapeutics (da Silva et al., 2020).

Solid-State and Molecular Structure Analysis

The molecular and solid-state structures of compounds containing tert-butylamino groups have been analyzed. Tomaščiková et al. (2008) used X-ray diffraction, NMR, and computational methods to determine the structure of a related compound, providing insights into its chemical behavior (Tomaščiková et al., 2008).

Catalytic Alkylation Research

Research by Qian et al. (2011) on iron(III) amine-bis(phenolate) complexes, which include tert-butylamino groups, has shown the potential for catalytic alkylation in organic synthesis. This work contributes to the field of catalysis and organic chemistry (Qian et al., 2011).

properties

IUPAC Name

(Z)-3-(tert-butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-10-12-17(13-11-15)19(22)14-18(21-20(2,3)4)16-8-6-5-7-9-16/h5-14,21H,1-4H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSVDPMKOOMXSZ-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(/C2=CC=CC=C2)\NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.